Predicted Boiling Point Comparison: Target Compound vs. 5-Isopropylpyridin-2-amine
The predicted boiling point of N-cyclopropyl-5-isopropylpyridin-2-amine (297.0±28.0 °C) is approximately 44 °C higher than that of its mono-substituted comparator 5-isopropylpyridin-2-amine (252.8±20.0 °C at 760 mmHg) . This difference reflects the increased molecular weight and additional hydrogen-bonding capacity introduced by the N-cyclopropylamino substituent.
| Evidence Dimension | Predicted boiling point (thermal stability indicator) |
|---|---|
| Target Compound Data | 297.0±28.0 °C (predicted) |
| Comparator Or Baseline | 5-Isopropylpyridin-2-amine: 252.8±20.0 °C at 760 mmHg (predicted) |
| Quantified Difference | ΔT ~ +44 °C (absolute difference of midpoint estimates) |
| Conditions | Predicted values from ACD/Labs software as reported on ChemicalBook and Chemsrc, respectively. No experimental boiling point data available for the target compound. |
Why This Matters
The higher predicted boiling point informs distillation and sublimation purification strategy during scale-up, as the compound will require different thermal conditions than its simpler analog.
